molecular formula C18H20N6OS B2452174 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 1286716-87-7

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2452174
CAS RN: 1286716-87-7
M. Wt: 368.46
InChI Key: HNKVLFGZOWRRPZ-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study by Jeankumar et al. (2013) involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One compound, in particular, showed promising activity against all tests with significant inhibition of MTB DNA gyrase and low cytotoxicity, highlighting its potential as an antituberculosis agent Jeankumar et al., European Journal of Medicinal Chemistry, 2013.

Pyrazolo[4,3-c]pyridine Derivatives

Karthikeyan et al. (2014) synthesized a series of substituted pyrazolo[4,3-c]pyridine-3-ols, starting from 4-oxo-N,2,6-triphenyl piperidine-3-carboxamides. These compounds were generated using arlyaldehydes, ammonium formate, and acetoacetanilide, further highlighting the versatility of such structures in synthesizing novel heterocyclic compounds with potential biological activities Karthikeyan et al., European Chemical Bulletin, 2014.

Functionalization Reactions of 1H-Pyrazole-3-Carboxylic Acid

Yıldırım et al. (2005) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid, leading to various derivatives through reactions with 2,3-diaminopyridine. This study highlights the chemical versatility and potential for creating biologically active derivatives from pyrazole-based compounds Yıldırım et al., Molecules, 2005.

Pyridine Derivatives for Analgesic and Antiparkinsonian Activities

Amr et al. (2008) synthesized a series of substituted pyridine derivatives showing good analgesic and antiparkinsonian activities. These derivatives were prepared from 2-chloro-6-ethoxy-4-acetylpyridine and evaluated pharmacologically, demonstrating the therapeutic potential of pyridine-based compounds Amr et al., Monatshefte für Chemie, 2008.

properties

IUPAC Name

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-18(19-13-15-3-1-12-26-15)14-6-10-23(11-7-14)16-4-5-17(22-21-16)24-9-2-8-20-24/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKVLFGZOWRRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

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